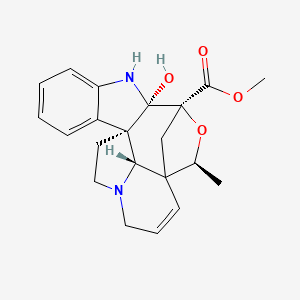
Acid Violet 109
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Violet 109 is an anthraquinone dye commonly used in the textile industry for dyeing wool, silk, and nylon. It is known for its vibrant violet color and excellent fastness properties. This dye is also used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Acid Violet 109 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone followed by the introduction of amino groups. The reaction conditions include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the dye meets industry standards. The final product is then formulated into various forms such as powders or solutions for commercial use.
化学反応の分析
Types of Reactions: Acid Violet 109 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted back to the original dye upon oxidation.
Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
科学的研究の応用
Acid Violet 109 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials and as a model compound in environmental studies.
作用機序
Acid Violet 109 is compared with other anthraquinone dyes such as Acid Violet 17 and Acid Blue 41. While all these dyes share a common anthraquinone structure, this compound is unique due to its specific functional groups that confer distinct properties. For example, this compound has superior fastness properties compared to Acid Violet 17, making it more suitable for certain textile applications. Additionally, the specific absorption characteristics of this compound make it more effective in certain analytical and medical applications.
類似化合物との比較
- Acid Violet 17
- Acid Blue 41
- Acid Red 88
Acid Violet 109 stands out due to its unique combination of chemical stability, vibrant color, and versatility in various applications.
特性
CAS番号 |
12220-63-2 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




